Dermatoxin A1

Antimicrobial peptide MIC determination Gram-positive selectivity

Dermatoxin A1 (also designated Dermaseptin AA-1-1, DRT-A1) is a linear, cationic antimicrobial peptide belonging to the dermatoxin subfamily of the dermaseptin superfamily, originally isolated from the skin secretions of phyllomedusine leaf frogs (Phyllomedusa bicolor, Agalychnis annae, and related species). The mature peptide is 30–32 residues in length, assumes an amphipathic α-helical conformation in membrane-mimetic environments, and exerts its bactericidal action primarily through disruption of the bacterial plasma membrane via formation of ion-conducting channels rather than wholesale membrane solubilization.

Molecular Formula
Molecular Weight
Cat. No. B1576923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermatoxin A1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermatoxin A1 — Frog-Skin-Derived 32-Residue Antimicrobial Peptide for Gram-Positive-Selective and Anti-Parasitic Research Applications


Dermatoxin A1 (also designated Dermaseptin AA-1-1, DRT-A1) is a linear, cationic antimicrobial peptide belonging to the dermatoxin subfamily of the dermaseptin superfamily, originally isolated from the skin secretions of phyllomedusine leaf frogs (Phyllomedusa bicolor, Agalychnis annae, and related species) [1]. The mature peptide is 30–32 residues in length, assumes an amphipathic α-helical conformation in membrane-mimetic environments, and exerts its bactericidal action primarily through disruption of the bacterial plasma membrane via formation of ion-conducting channels rather than wholesale membrane solubilization [2]. Unlike broad-spectrum dermaseptins, dermatoxin peptides display a narrower antimicrobial spectrum with preferential activity against Gram-positive eubacteria and wall-less mollicutes, while retaining measurable anti-parasitic activity against Trypanosoma cruzi trypomastigotes at sub-micromolar concentrations [3].

Why Broad-Spectrum Dermaseptins Cannot Replace Dermatoxin A1 in Target-Organism-Specific or Anti-Parasitic Experimental Protocols


The dermaseptin superfamily encompasses at least eight structurally and functionally distinct peptide families (dermaseptins sensu stricto, phylloseptins, plasticins, dermatoxins, phylloxins, hyposins, caerins, and aureins) that arise from a conserved precursor scaffold but diverge dramatically in their mature C-terminal domains through focal hypermutation and positive selection [1]. Consequently, members of different families—and even paralogs within the dermatoxin subfamily—exhibit non-overlapping antimicrobial spectra, distinct mechanisms of target membrane perturbation, and divergent effects on host immune cells. For example, dermatoxin (DRT) kills Burkholderia cepacia at 25–100 µM while the canonical membrane-active comparator alamethicin is completely inactive against this Gram-negative pathogen even at 100 µM [2], demonstrating that potency against one organism class does not predict efficacy against another. Similarly, in immunomodulatory assays, dermatoxin acts as a neutrophil chemoattractant but does not trigger neutrophil extracellular trap (NET) release, whereas dermaseptin B2 promotes both chemotaxis and NETosis [3]. Generic substitution with a broader-spectrum dermaseptin family member would therefore risk loss of the narrow-spectrum selectivity, anti-B. cepacia activity, or defined immunomodulatory profile that motivates the selection of dermatoxin A1.

Quantitative Differentiation Evidence for Dermatoxin A1: Head-to-Head Antimicrobial, Anti-Parasitic, and Immunomodulatory Data Against Defined Comparators


Gram-Positive and Mollicute-Selective Bactericidal Activity of Dermatoxin vs. Alamethicin — MIC and MLC Head-to-Head Panel

In a direct head-to-head comparison under identical broth microdilution conditions, dermatoxin (DRT) demonstrated a narrower but partially non-overlapping antibacterial spectrum relative to the peptaibol alamethicin. Dermatoxin was bactericidal (MLC 12.5–100 µM) against six of ten strains tested, with MIC values ranging from 6.25 to 25 µM against susceptible Gram-positive and mollicute species. Critically, dermatoxin achieved ~50% killing of Burkholderia cepacia ATCC 25416 at 25–100 µM, whereas alamethicin showed no inhibitory or bactericidal activity against this strain at any concentration up to 100 µM [1]. This differential anti-B. cepacia activity represents a qualitative distinction: dermatoxin is partially active against a Gram-negative pathogen that alamethicin cannot address at all.

Antimicrobial peptide MIC determination Gram-positive selectivity membrane permeabilization

Anti-Trypanosoma cruzi Activity — Dermatoxin-AS1 Displays the Most Potent and Specific Anti-Parasitic Effect Among Four Amphibian Peptides Tested

In a comparative in vitro study of four antimicrobial peptides derived from Agalychnis spurrelli skin secretions, dermatoxin-AS1 (DTX-AS1) exhibited the lowest EC₅₀ (0.35 µM) against T. cruzi trypomastigotes, outperforming dermaseptin-SP10 (DRS-SP10; EC₅₀ = 1.21 µM), adenoregulin-AS1 (ADN-AS1; EC₅₀ = 1.58 µM), and dermaseptin-SP9 (DRS-SP9; EC₅₀ = 22.91 µM) [1]. Importantly, DTX-AS1 demonstrated limited cytotoxicity against mammalian host cells in resazurin reduction assays, indicating a favorable selectivity profile for the parasite over host cells [1].

Anti-parasitic peptide Chagas disease Trypanosoma cruzi EC50 comparison

Membrane-Targeting Mechanism — Ion-Conducting Channel Formation by Dermatoxin vs. Membrane Solubilization by Dermaseptins

Dermatoxin kills bacteria via a mechanism distinct from that of canonical dermaseptins. Measurement of bacterial membrane potential and reflected-light fluorescence microscopy with DAPI staining revealed that dermatoxin alters membrane permeability without causing membrane solubilization, very likely by forming ion-conducting channels through the plasma membrane [1]. This contrasts with the mechanism of dermaseptins B, which are reported to disrupt membranes through a carpet-like or wormhole model involving transient pore formation and more extensive membrane disorganization [2]. Dermatoxin-treated B. megaterium cells showed no visible morphological alteration after 2-h treatment with 25 µM peptide, whereas cells treated with membrane-solubilizing peptides typically exhibit gross membrane damage [1]. CD spectroscopy confirmed that dermatoxin adopts an amphipathic α-helical conformation specifically in low-polarity media that mimic the target membrane environment [1].

Membrane permeabilization mechanism ion channel fluorescence microscopy mode of action

Differential Immunomodulatory Activity — Dermatoxin Promotes Neutrophil Chemotaxis Without Triggering NETosis, Unlike Dermaseptin B2

In a side-by-side evaluation of peptides purified from the same Phyllomedusa bicolor skin secretion, dermaseptin B2 promoted increased phagocytic capacity of neutrophils, enhanced production and release of neutrophil extracellular traps (NETs), and exhibited chemoattractant properties. Dermatoxin, tested under identical experimental conditions, similarly acted as a neutrophil chemoattractant but was unable to promote NET release by neutrophils [1]. This functional uncoupling of chemotaxis from NETosis is a distinguishing feature of dermatoxin that may be exploited in experimental models where NET-driven inflammation is a confounding factor.

Neutrophil immunomodulation NETosis chemotaxis innate immunity

Sequence Divergence Within the Dermatoxin Subfamily — Dermatoxin A1 vs. Prototypic Dermatoxin from P. bicolor Supports Species-Specific Functional Specialization

The dermatoxin subfamily exhibits significant interspecific sequence variation that is functionally relevant. The prototypic dermatoxin from P. bicolor (SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ, 32 residues, molecular mass 3,193.69 Da) differs from dermatoxin A1 / Dermaseptin AA-1-1 from Agalychnis annae (SLGSFMKGVGKGLATVGKIVADQFGKLLEAGQG, ~31 residues) at multiple positions including F5→M, G11→K, T12→G, T13→A, S15→T, V19→I, S20→A, D21→E, Q22→A, and the C-terminal region [1][2]. These substitutions alter net charge (+2 vs. +2, but with different basic residue distribution), hydrophobicity (0.384 vs. ~0.48), and aliphatic index (103.44 vs. 104), which are known determinants of antimicrobial potency and selectivity in helical AMPs [3]. The precursor architecture further confirms that dermatoxin A1 belongs to a distinct clade: the P. bicolor dermatoxin precursor contains a 77-residue preproregion followed by the mature peptide, while dermaseptin AA-1-1 arises from a paralogous gene in A. annae with a different preproregion sequence [4].

Peptide sequence divergence structure-activity relationship species-specific AMP dermaseptin superfamily

Optimal Use Cases for Dermatoxin A1 Procurement Based on Verified Quantitative Differentiation Evidence


Narrow-Spectrum Anti-Gram-Positive Drug Discovery Requiring Burkholderia cepacia Activity

Research programs developing narrow-spectrum antimicrobials targeting Gram-positive pathogens (Bacillus megaterium, Corynebacterium glutamicum, Staphylococcus aureus) or mollicutes (Acholeplasma laidlawii, Spiroplasma melliferum) can employ dermatoxin A1 as a reference compound with MIC values of 6.25–25 µM and MLC values of 12.5–50 µM against susceptible strains [1]. Unlike alamethicin, dermatoxin A1 additionally kills ~50% of Burkholderia cepacia cells at 25–100 µM, making it uniquely suited for screening cascades where anti-B. cepacia activity is a desired selectivity criterion [1].

Anti-Chagas Disease Lead Identification and Structure–Activity Relationship Optimization

Dermatoxin A1 and its species variants (e.g., dermatoxin-AS1) provide a validated chemical starting point for anti-Trypanosoma cruzi drug discovery, with DTX-AS1 demonstrating an EC₅₀ of 0.35 µM against T. cruzi trypomastigotes—3.5- to 65-fold more potent than co-isolated amphibian peptides [2]. The peptide's limited cytotoxicity toward mammalian cells supports its use as a scaffold for medicinal chemistry optimization aimed at improving potency while retaining selectivity [2].

Mechanistic Studies of Ion-Channel-Forming Antimicrobial Peptides with Preserved Bacterial Morphology

Investigators studying the biophysics of antimicrobial peptide–membrane interactions can use dermatoxin A1 as a model ion-channel-forming peptide that alters membrane permeability without causing gross membrane solubilization, as evidenced by DAPI fluorescence microscopy showing intact bacterial cell morphology after 2-h treatment at 25 µM [3]. Its amphipathic α-helical conformation in low-polarity media (confirmed by CD spectroscopy) and its distinct mode of action relative to carpet-mechanism dermaseptins make it a valuable comparator for structure–mechanism correlation studies [3].

Neutrophil Chemotaxis Research Requiring NETosis-Independent Signaling

For innate immunity researchers investigating the molecular determinants of neutrophil migration decoupled from NET release, dermatoxin A1 offers a naturally occurring tool peptide that acts as a chemoattractant without inducing NETosis—a functional property not shared by dermaseptin B2, which promotes both chemotaxis and NET formation [4]. This uncoupling enables dissection of the signaling pathways governing neutrophil recruitment versus extracellular trap extrusion in infection and inflammation models [4].

Quote Request

Request a Quote for Dermatoxin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.